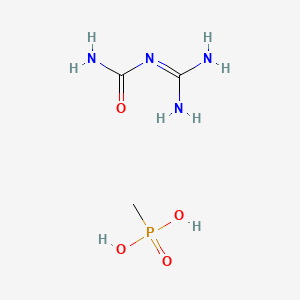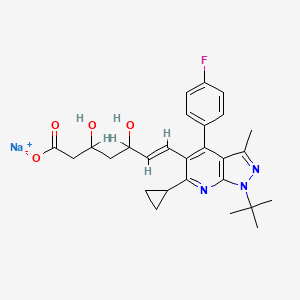
6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the fluorophenyl group, and subsequent functionalization to introduce the heptenoic acid and dihydroxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the heptenoic acid moiety, converting them to single bonds.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated heptenoic acid derivatives.
Substitution: Various substituted derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. This includes its binding affinity to proteins, enzymes, and nucleic acids.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as a therapeutic agent in treating various diseases, particularly those involving inflammation or cancer.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptenoic acid derivatives: Compounds with similar heptenoic acid moieties.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group.
Uniqueness
What sets 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt apart is its combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
126274-09-7 |
|---|---|
Molekularformel |
C27H31FN3NaO4 |
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
sodium;(E)-7-[1-tert-butyl-6-cyclopropyl-4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H32FN3O4.Na/c1-15-23-24(16-7-9-18(28)10-8-16)21(12-11-19(32)13-20(33)14-22(34)35)25(17-5-6-17)29-26(23)31(30-15)27(2,3)4;/h7-12,17,19-20,32-33H,5-6,13-14H2,1-4H3,(H,34,35);/q;+1/p-1/b12-11+; |
InChI-Schlüssel |
VHZFFAPQVXBIIQ-CALJPSDSSA-M |
Isomerische SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C3CC3)/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)C(C)(C)C.[Na+] |
Kanonische SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C3CC3)C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)C(C)(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




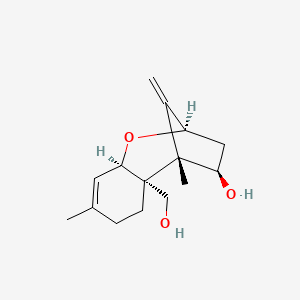

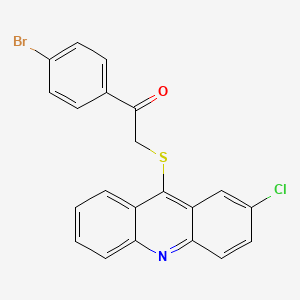
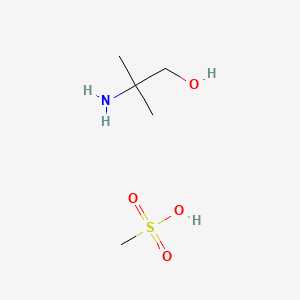
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)

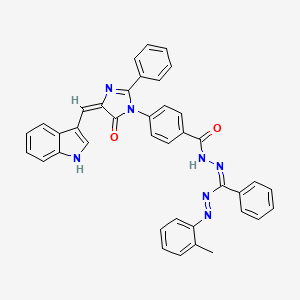


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)

